![molecular formula C27H27N5O2S B301461 N-{4-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B301461.png)
N-{4-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole-based compounds and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of N-{4-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has been found to target multiple signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
N-{4-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide has been found to exhibit minimal toxicity towards normal cells, indicating its potential as a safe and effective therapeutic agent. Additionally, this compound has shown anti-inflammatory activity and has been found to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-{4-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide is its high potency and selectivity towards cancer cells. However, one of the limitations of this compound is its low solubility, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-{4-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the precise mechanism of action and to identify potential drug targets. Finally, preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential therapeutic agent.
Synthesemethoden
The synthesis of N-{4-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 4-amino-5-mercapto-4H-1,2,4-triazole and 2-(2,4-dimethylphenylamino)ethyl isocyanide to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-{4-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, this compound has shown promising activity against bacterial and fungal infections.
Eigenschaften
Produktname |
N-{4-[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide |
---|---|
Molekularformel |
C27H27N5O2S |
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
N-[4-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C27H27N5O2S/c1-17-9-14-23(19(3)15-17)29-24(33)16-35-27-31-30-25(32(27)4)20-10-12-21(13-11-20)28-26(34)22-8-6-5-7-18(22)2/h5-15H,16H2,1-4H3,(H,28,34)(H,29,33) |
InChI-Schlüssel |
JKBUEHIHPWFBKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.